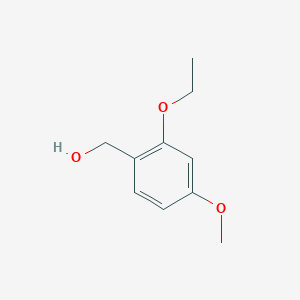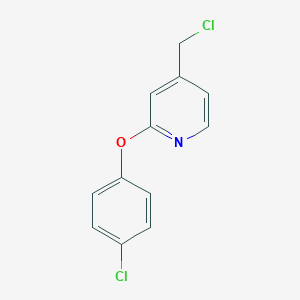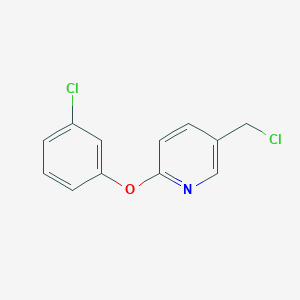
5-Chloromethyl-2-(3-chloro-phenoxy)-pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloromethyl-2-(3-chloro-phenoxy)-pyridine, 95% (5-CM-2-3CP-Pyridine) is an organic compound that belongs to the class of pyridines. It is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in its ring structure. 5-CM-2-3CP-Pyridine is a white crystalline solid with a melting point of 133-134 °C and a boiling point of 250 °C. It is a useful reagent for the synthesis of other compounds and is used in a variety of scientific research applications.
Mechanism of Action
The mechanism of action of 5-CM-2-3CP-Pyridine is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of proteins. It is thought to bind to the active site of the enzyme and prevent it from catalyzing the reaction.
Biochemical and Physiological Effects
5-CM-2-3CP-Pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of proteins. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and fatty acids. In addition, 5-CM-2-3CP-Pyridine has been shown to have an anti-inflammatory effect and to reduce the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
5-CM-2-3CP-Pyridine is an effective reagent for the synthesis of other compounds and is widely used in scientific research applications. Its advantages include its high purity, low cost, and ease of synthesis. However, it is limited in its application due to its low stability and its potential to cause irritation to the skin and eyes.
Future Directions
Future research on 5-CM-2-3CP-Pyridine should focus on its potential applications in drug development and its mechanism of action. Additionally, research should focus on the development of new synthesis methods that are more efficient and cost-effective. Further research should also focus on the biochemical and physiological effects of the compound and its potential toxicological effects. Finally, research should focus on the development of new methods for the purification and characterization of the compound.
Synthesis Methods
5-CM-2-3CP-Pyridine is synthesized by the reaction of 3-chloro-phenol with pyridine in the presence of a chlorine source such as thionyl chloride. The reaction is carried out in an inert atmosphere at a temperature of 80-90 °C and a pressure of 1-2 bar. The reaction is complete in about 2-3 hours and yields a 95% pure product.
Scientific Research Applications
5-CM-2-3CP-Pyridine is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis. In addition, 5-CM-2-3CP-Pyridine is used in biochemical and physiological studies to investigate the mechanism of action of various compounds.
properties
IUPAC Name |
5-(chloromethyl)-2-(3-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCWXICYKUESKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

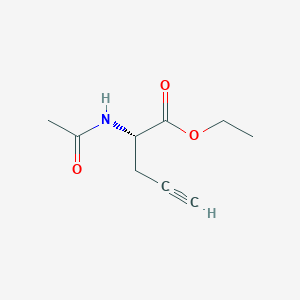


![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)
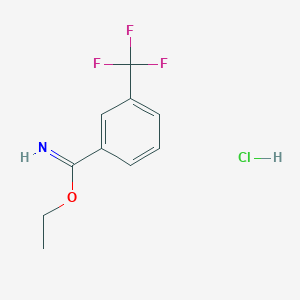
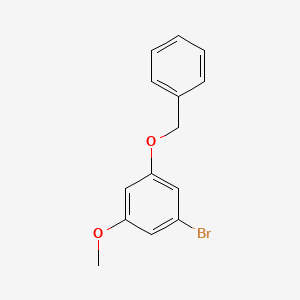

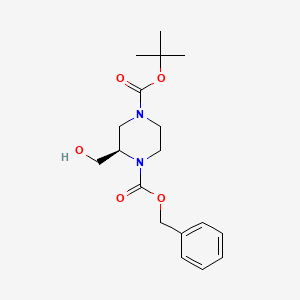
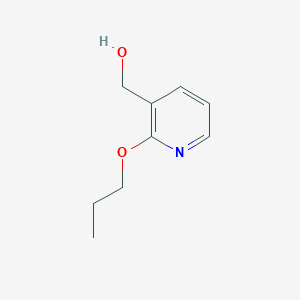
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)
